molecular formula C21H23NO4 B4970776 2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL 2-(4-METHOXYPHENOXY)ACETATE

2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL 2-(4-METHOXYPHENOXY)ACETATE

Cat. No.: B4970776
M. Wt: 353.4 g/mol
InChI Key: OOINWBLXVGXTCK-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-1,2-dihydro-6-quinolinyl 2-(4-methoxyphenoxy)acetate is an organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse pharmacological properties and are often used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline derivatives typically involves the condensation of aniline with acetone in the presence of a catalyst. For instance, metal-modified 12-tungstophosphoric acid-supported γ-Al2O3 catalysts have been used to achieve high yields . The reaction conditions often include microwave-assisted hydrothermal methods to enhance efficiency and yield.

Industrial Production Methods

Industrial production of these compounds may involve similar synthetic routes but on a larger scale. The use of heterogeneous catalytic systems is preferred due to their scalability and reduced environmental impact compared to homogeneous catalysts .

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-1,2-dihydro-6-quinolinyl 2-(4-methoxyphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

2,2,4-Trimethyl-1,2-dihydro-6-quinolinyl 2-(4-methoxyphenoxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-(4-methoxyphenoxy)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit lipid peroxidation by scavenging free radicals and interacting with cellular pathways involved in oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

(2,2,4-trimethyl-1H-quinolin-6-yl) 2-(4-methoxyphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-14-12-21(2,3)22-19-10-9-17(11-18(14)19)26-20(23)13-25-16-7-5-15(24-4)6-8-16/h5-12,22H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOINWBLXVGXTCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2)OC(=O)COC3=CC=C(C=C3)OC)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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